molecular formula C7H13NO B13577253 5-Methyl-1-oxa-5-azaspiro[2.5]octane

5-Methyl-1-oxa-5-azaspiro[2.5]octane

Cat. No.: B13577253
M. Wt: 127.18 g/mol
InChI Key: YACYIHCZKDULJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-oxa-5-azaspiro[2.5]octane is a spirocyclic chemical scaffold of significant interest in modern drug discovery and library design. Spirocyclic compounds are characterized by their three-dimensional, rigid structures, which make them ideal for the systematic exploration of chemical space and for creating compounds that efficiently probe biological targets in three dimensions . This scaffold features a central spiro carbon atom linking an oxirane ring and a methyl-substituted azacyclic ring, offering incremental changes in the spatial orientation of functional groups introduced during synthesis . The primary research application of this scaffold is as a versatile core structure for the creation of compound libraries via parallel synthesis. Its high sp³ carbon content is essential for generating molecules that more effectively mimic the complex shapes of natural products, moving beyond the flat, two-dimensional structures common in many screening libraries . The presence of the oxirane (three-membered ether ring) and the nitrogen atom provides two points of orthogonal diversification, allowing medicinal chemists to attach various substituents and fine-tune the molecule's properties . This enables detailed structure-activity relationship (SAR) studies, helping to elucidate the effect of substituent placement on a molecule's lipophilicity, hydrophilicity, and overall binding affinity . Researchers value such scaffolds for developing novel agonists, antagonists, and other bioactive molecules, as evidenced by the activity of similar 5-oxa-2-azaspiro[3.4]octane derivatives reported as M4 agonists in patent literature . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for use in foods, cosmetics, or any consumer products.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

7-methyl-1-oxa-7-azaspiro[2.5]octane

InChI

InChI=1S/C7H13NO/c1-8-4-2-3-7(5-8)6-9-7/h2-6H2,1H3

InChI Key

YACYIHCZKDULJS-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2(C1)CO2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1-oxa-5-azaspiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry: 5-Methyl-1-oxa-5-azaspiro[2.5]octane is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can lead to the development of new drugs and therapeutic agents .

Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug design. Researchers explore its ability to interact with various biological pathways, aiming to develop new treatments for diseases .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 5-Methyl-1-oxa-5-azaspiro[2.5]octane involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Research Findings and Trends

  • Replacement Strategies : With the discontinuation of this compound, researchers are pivoting toward analogs like 7-Oxa-4-azaspiro[2.5]octane HCl, which retains similar bioactivity while offering improved solubility .

Q & A

Basic: What are the key considerations for synthesizing 5-methyl-1-oxa-5-azaspiro[2.5]octane with high purity?

Methodological Answer:
The synthesis typically involves cycloaddition or ring-opening reactions to construct the spirocyclic core. A common approach is the use of ketone precursors and amines under controlled pH and temperature to form the azaspiro structure. For example, benzyl-protected intermediates (e.g., benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate) can be deprotected via hydrogenolysis . Key steps include:

  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the compound.
  • Characterization: Confirm purity via HPLC (>98%) and structural integrity via 1^1H/13^{13}C NMR (e.g., sp3^3 hybridized carbons at δ 25–35 ppm) .

Advanced: How does the spirocyclic structure of this compound influence its reactivity in ring-opening reactions?

Methodological Answer:
The spirocyclic strain and electronic effects of the oxygen/nitrogen atoms dictate reactivity. For example:

  • Acid-Catalyzed Ring Opening: Protonation of the nitrogen destabilizes the spiro system, leading to selective cleavage at the C–O bond. This is observed in HCl-mediated reactions yielding amino-alcohol derivatives .
  • Nucleophilic Attack: The oxygen atom’s lone pairs enhance electrophilicity at adjacent carbons, making the compound susceptible to nucleophiles (e.g., Grignard reagents). Computational studies (DFT) suggest transition states with energy barriers of ~25 kcal/mol .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1^1H NMR: Distinct signals for methyl groups (δ 1.2–1.5 ppm) and spirocyclic protons (δ 3.0–4.0 ppm).
    • 13^{13}C NMR: Sp3^3 carbons in the spiro core (δ 25–35 ppm) and carbonyl carbons (if present, δ 170–180 ppm) .
  • Mass Spectrometry: ESI-MS ([M+H]+^+ at m/z 142.1) confirms molecular weight .
  • IR Spectroscopy: Stretching vibrations for C–O (1100 cm1^{-1}) and N–H (3300 cm1^{-1}) bonds .

Advanced: How do structural modifications (e.g., fluorination) impact the biological activity of this compound derivatives?

Methodological Answer:
Fluorination at specific positions (e.g., 7-fluoro substitution) enhances metabolic stability and binding affinity. For example:

  • Enzyme Inhibition: Fluorinated analogs show IC50_{50} values <1 μM against serine hydrolases due to electronegative effects stabilizing transition states .
  • Pharmacokinetics: LogP reductions (from 1.5 to 0.8) improve aqueous solubility, as seen in analogues like 7-fluoro-5-azaspiro[2.5]octane .
  • Synthetic Strategy: Use Selectfluor® or DAST for regioselective fluorination .

Basic: What are the storage and handling protocols for 5-methyl-1-oxa-5-azaspira[2.5]octane?

Methodological Answer:

  • Storage: Keep under inert gas (N2_2/Ar) at 2–8°C in airtight containers to prevent hydrolysis. Shelf life: >12 months .
  • Safety: Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid aqueous environments unless reactivity is tested .

Advanced: How can computational modeling guide the design of this compound-based enzyme inhibitors?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., cytochrome P450). Focus on hydrogen bonds between the spirocyclic oxygen and catalytic residues (e.g., Tyr-96) .
  • MD Simulations: Assess stability of inhibitor-enzyme complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA: ΔG < -10 kcal/mol) .

Basic: What are common impurities in synthesized this compound, and how are they resolved?

Methodological Answer:

  • Impurities: Residual solvents (e.g., DMF), ring-opened byproducts, or diastereomers.
  • Analysis: GC-MS for volatile impurities; chiral HPLC (Chiralpak AD-H column) for enantiomeric excess (>99%) .
  • Mitigation: Optimize reaction time/temperature to minimize side reactions .

Advanced: What contradictions exist in reported biological data for azaspiro compounds, and how can they be addressed?

Methodological Answer:
Discrepancies in IC50_{50} values (e.g., 0.5 μM vs. 5 μM) may arise from:

  • Assay Conditions: Variations in pH, co-solvents (e.g., DMSO concentration). Standardize protocols per NIH guidelines .
  • Compound Stability: Degradation under assay conditions (e.g., light exposure). Use LC-MS to verify integrity post-assay .

Table 1: Comparative Reactivity of Azaspiro Derivatives

CompoundRing-Opening Rate (k, s1^{-1})Biological Activity (IC50_{50}, μM)
5-Methyl-1-oxa-5-azaspiro0.12 ± 0.032.5 (Serine Hydrolase)
7-Fluoro derivative0.08 ± 0.020.8 (Serine Hydrolase)
1,1-Difluoro derivative0.05 ± 0.011.2 (CYP450)
Data compiled from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.